

GSK-4716 Application Notes for Cell Culture

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Compound of Interest

Compound Name: GSK-4716

Cat. No.: B1672389

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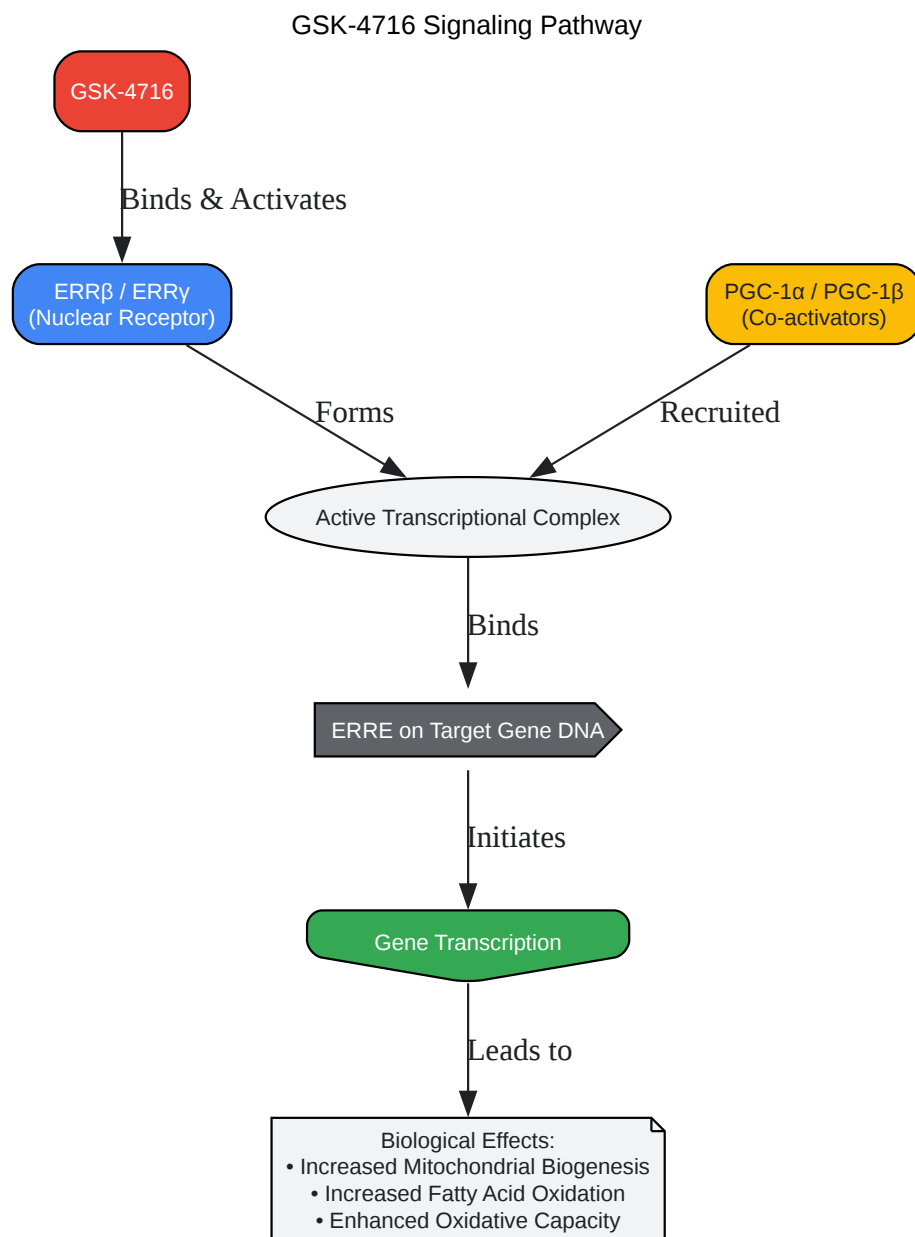
Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK-4716 is a potent and selective synthetic agonist for the Estrogen-Related Receptors beta (ERR β) and gamma (ERR γ).^{[1][2]} These orphan nuclear receptors are key regulators of cellular energy metabolism, mitochondrial biogenesis, and oxidative capacity.^[1] Unlike classical estrogen receptors, ERRs do not bind endogenous estrogens and their activity is regulated by co-activators. **GSK-4716** provides a valuable pharmacological tool to investigate the physiological roles of ERR β and ERR γ and to explore their therapeutic potential in metabolic diseases and other conditions. These application notes provide detailed protocols for utilizing **GSK-4716** in cell culture experiments.

Mechanism of Action

GSK-4716 functions by binding to the ligand-binding domain (LBD) of ERR β and ERR γ , inducing a conformational change that promotes the recruitment of transcriptional co-activators, most notably the peroxisome proliferator-activated receptor-gamma coactivators 1-alpha and 1-beta (PGC-1 α and PGC-1 β).^[1] This receptor-coactivator complex then binds to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in key mitochondrial pathways, fatty acid oxidation, and overall energy homeostasis.^[1]



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Caption: **GSK-4716** activates ERRβ/γ, leading to gene transcription.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters for **GSK-4716** and recommended starting points for cell culture experiments.

Table 1: **GSK-4716** Properties

Parameter	Description	Source(s)
Target	Selective agonist for Estrogen-Related Receptor β (ERR β) and γ (ERR γ)	[1] [2]
EC ₅₀	1.3 μ M (for ERR γ)	[2]
IC ₅₀	~2 μ M (in ERR γ FRET assay)	[3] [4]
Vehicle	Dimethyl sulfoxide (DMSO)	[1]

Table 2: Recommended Cell Lines for **GSK-4716** Studies

Cell Line	Species	Tissue of Origin	Key Application / Relevance	Source(s)
C2C12	Mouse	Skeletal Muscle (Myoblast)	Study of muscle metabolism, mitochondrial function, and differentiation.	[1]
HEK293T	Human	Embryonic Kidney	Gene reporter assays and analysis of receptor activation.	[5]
SH-SY5Y	Human	Neuroblastoma	Investigating regulation of dopaminergic neuronal phenotypes.	[6]
HT22	Mouse	Hippocampus	Studying regulation of serotonin receptor expression.	[7]

Table 3: Example Experimental Conditions and Expected Outcomes

Cell Line	GSK-4716 Concentration	Treatment Duration	Downstream Assay	Expected Outcome	Source(s)
C2C12 (Myotubes)	1 μ M (example)	24 hours	qPCR	Increased mRNA expression of Ppargc1a, Ppargc1b, Cpt1b, Atp5b.	[1]
HEK293T	1 μ M	48 hours	Reporter Gene Assay	Increased reporter gene expression driven by an ERRE.	[5]
SH-SY5Y	(Not specified)	3 days	Western Blot / qPCR	Increased expression of Dopamine Transporter (DAT) and Tyrosine Hydroxylase (TH).	[6]
HT22	(Not specified)	(Not specified)	Western Blot / Reporter Assay	Increased expression of the 5-HT1A serotonin receptor.	[7]

Experimental Protocols

Protocol 1: General Protocol for Treatment of Adherent Cells with GSK-4716

This protocol provides a general framework for treating adherent mammalian cell lines with **GSK-4716**. Optimization of cell density, **GSK-4716** concentration, and incubation time is

recommended for each specific cell line and experimental goal.

Materials:

- **GSK-4716** powder
- Sterile, anhydrous DMSO
- Complete cell culture medium appropriate for the cell line
- Adherent cells in culture
- Sterile, nuclease-free microcentrifuge tubes
- Sterile, filtered pipette tips
- Phosphate-Buffered Saline (PBS)

Procedure:

- Prepare **GSK-4716** Stock Solution:
 - Aseptically prepare a 10 mM stock solution of **GSK-4716** in sterile DMSO.
 - Aliquot into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store at -20°C or -80°C for long-term storage.
- Cell Seeding:
 - Seed cells in the desired culture vessel format (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
 - Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 18-24 hours to allow for cell attachment.
- Prepare Working Solutions:

- On the day of the experiment, thaw an aliquot of the 10 mM **GSK-4716** stock solution.
- Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
- Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration **GSK-4716** treatment group (typically $\leq 0.1\%$).
- Cell Treatment:
 - Carefully aspirate the old medium from the cultured cells.
 - Gently add the medium containing the desired concentration of **GSK-4716** or the vehicle control to the respective wells.
- Incubation:
 - Return the cells to the incubator for the desired treatment period (e.g., 4, 24, or 48 hours).
[\[1\]](#)[\[5\]](#)
- Downstream Analysis:
 - Following incubation, harvest the cells for downstream analysis. For example:
 - RNA Analysis: Wash cells with cold PBS, then lyse directly in the plate using a suitable lysis buffer for RNA extraction.
 - Protein Analysis: Wash cells with cold PBS, then lyse using RIPA buffer or another appropriate lysis buffer for Western blot analysis.
 - Cell Viability: Perform assays such as MTT or CellTiter-Glo® as per the manufacturer's instructions.

Protocol 2: Induction of Metabolic Gene Expression in C2C12 Myotubes

This protocol details the differentiation of C2C12 myoblasts into myotubes followed by treatment with **GSK-4716** to analyze the induction of metabolic gene expression, based on

published methods.[\[1\]](#)

Materials:

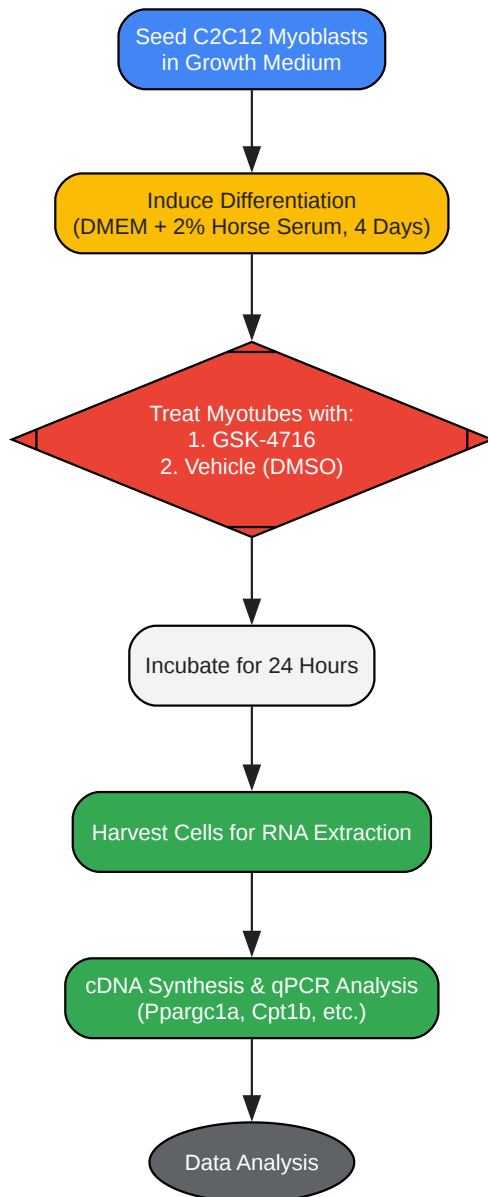
- C2C12 myoblasts
- Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Differentiation Medium: DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
- **GSK-4716** stock solution (10 mM in DMSO).
- Reagents for RNA extraction and qPCR.

Procedure:

- Culture C2C12 Myoblasts:
 - Culture C2C12 myoblasts in Growth Medium until they reach 80-90% confluency.
- Induce Differentiation:
 - Aspirate the Growth Medium.
 - Wash the cells once with sterile PBS.
 - Add Differentiation Medium to the cells.
 - Incubate for 4 days, replacing the Differentiation Medium every 48 hours. Visually confirm the formation of multinucleated myotubes.
- **GSK-4716** Treatment:
 - Prepare fresh culture medium containing **GSK-4716** at the desired final concentration (e.g., 1 μ M) and a vehicle control (DMSO) in Differentiation Medium.

- Aspirate the old medium from the differentiated C2C12 myotubes and replace it with the treatment or vehicle control medium.
- Incubate for 24 hours.[\[1\]](#)
- Harvesting and RNA Analysis:
 - After the 24-hour incubation, place the culture plate on ice and wash the myotubes twice with ice-cold PBS.
 - Lyse the cells directly in the wells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
 - Synthesize cDNA and perform quantitative PCR (qPCR) using primers for target genes such as Ppargc1a, Ppargc1b, Cpt1b, and a suitable housekeeping gene for normalization.

Experimental Workflow for C2C12 Myotube Treatment



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Caption: Workflow for analyzing gene expression in C2C12 myotubes.

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